molecular formula C20H43NO4 B12803877 2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide CAS No. 83875-88-1

2,2'-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide

Cat. No.: B12803877
CAS No.: 83875-88-1
M. Wt: 361.6 g/mol
InChI Key: CFPWTAHHRGNYHK-UHFFFAOYSA-N
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Description

2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide is a chemical compound with the molecular formula C({20})H({43})NO(_{4}). It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide typically involves the following steps:

    Alkylation: The initial step involves the alkylation of a suitable amine with a tridecyloxypropyl halide under basic conditions. This reaction forms the intermediate 3-(Tridecyloxy)propylamine.

    Condensation: The intermediate is then reacted with ethylene oxide to form 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.

    Oxidation: Finally, the bisethanol compound is oxidized using an oxidizing agent such as hydrogen peroxide to form the N-oxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced back to its amine form using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Further oxidized N-oxide derivatives.

    Reduction: 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in cell lysis buffers and as a detergent in protein purification.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in formulations of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications like emulsification and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((3-(Dodecyloxy)propyl)imino)bisethanol N-oxide
  • 2,2’-((3-(Tetradecyloxy)propyl)imino)bisethanol N-oxide

Uniqueness

Compared to its analogs, 2,2’-((3-(Tridecyloxy)propyl)imino)bisethanol N-oxide has a longer hydrophobic tail, which can enhance its surfactant properties. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.

Properties

CAS No.

83875-88-1

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-tridecoxypropan-1-amine oxide

InChI

InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-25-20-13-14-21(24,15-17-22)16-18-23/h22-23H,2-20H2,1H3

InChI Key

CFPWTAHHRGNYHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCC[N+](CCO)(CCO)[O-]

Origin of Product

United States

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